molecular formula C22H26FN3O4S B2897605 1-(2-fluoro-5-{[4-(propan-2-yl)phenyl]carbamoyl}benzenesulfonyl)piperidine-4-carboxamide CAS No. 451504-36-2

1-(2-fluoro-5-{[4-(propan-2-yl)phenyl]carbamoyl}benzenesulfonyl)piperidine-4-carboxamide

Cat. No.: B2897605
CAS No.: 451504-36-2
M. Wt: 447.53
InChI Key: LKTRAKDMDCZSJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperidine-4-carboxamide core linked to a 2-fluoro-5-carbamoylbenzenesulfonyl group. The carbamoyl substituent is derived from 4-isopropylphenylamine, introducing steric bulk and lipophilicity. Though direct pharmacological data for this compound is unavailable in the provided evidence, its structural analogs (e.g., sulfonamide-based piperidine derivatives) are associated with carbonic anhydrase inhibition, opioid receptor modulation, and antiviral activity .

Properties

IUPAC Name

1-[2-fluoro-5-[(4-propan-2-ylphenyl)carbamoyl]phenyl]sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O4S/c1-14(2)15-3-6-18(7-4-15)25-22(28)17-5-8-19(23)20(13-17)31(29,30)26-11-9-16(10-12-26)21(24)27/h3-8,13-14,16H,9-12H2,1-2H3,(H2,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTRAKDMDCZSJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Fluoro-5-Nitrobenzenesulfonyl Chloride

The aryl sulfonyl precursor is synthesized via directed sulfonation of 2-fluoro-nitrobenzene. Chlorosulfonic acid (ClSO₃H) in dichloroethane at 0–5°C provides regioselective sulfonation at the para position relative to the nitro group.

Reaction Conditions:

Parameter Value
Temperature 0–5°C
Solvent 1,2-Dichloroethane
Sulfonating Agent Chlorosulfonic acid (3 eq)
Reaction Time 4 h

Sulfonamide Formation with Piperidine-4-Carboxamide

The sulfonyl chloride intermediate reacts with piperidine-4-carboxamide in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base:

Procedure:

  • Dissolve piperidine-4-carboxamide (1 eq) in DCM.
  • Add TEA (2.5 eq) dropwise under nitrogen.
  • Add 2-fluoro-5-nitrobenzenesulfonyl chloride (1.1 eq) in DCM.
  • Stir at 25°C for 12 h.

Yield: 78% (crude), purified via silica chromatography (EtOAc/hexanes 1:3).

Nitro Reduction to Amine

Catalytic hydrogenation using 10% Pd/C in methanol reduces the nitro group to an amine:

Conditions:

Parameter Value
Catalyst Loading 5 wt% Pd/C
H₂ Pressure 50 psi
Temperature 25°C
Reaction Time 6 h

Yield: 92% (quantitative conversion).

Carbamoyl Group Installation via Amide Coupling

The amine intermediate couples with 4-isopropylbenzoyl chloride using Hünig’s base (DIPEA) in tetrahydrofuran (THF):

Optimized Protocol:

  • Charge 5-amino-2-fluorobenzenesulfonyl-piperidine-4-carboxamide (1 eq) in THF.
  • Add DIPEA (3 eq) and 4-isopropylbenzoyl chloride (1.2 eq).
  • Stir at 40°C for 8 h.

Yield: 68% after recrystallization (ethanol/water).

Synthetic Route 2: Late-Stage Suzuki-Miyaura Coupling

Synthesis of 5-Boronic Ester Intermediate

A boronic ester is introduced at position 5 of the benzene ring to enable cross-coupling. Starting from 2-fluoro-5-bromobenzenesulfonyl chloride, a Miyaura borylation is performed:

Conditions:

Parameter Value
Boron Source Bis(pinacolato)diboron (1.5 eq)
Catalyst PdCl₂(dppf) (0.1 eq)
Base KOAc (3 eq)
Solvent 1,4-Dioxane
Temperature 80°C
Reaction Time 12 h

Yield: 85% (isolated as white solid).

Coupling with 4-Isopropylphenyl Iodide

The boronic ester undergoes Suzuki coupling with 4-isopropylphenyl iodide under aerobic conditions:

Procedure:

  • Combine boronic ester (1 eq), aryl iodide (1.2 eq), Pd(PPh₃)₄ (0.05 eq).
  • Add 2 M Na₂CO₃ (aq) and ethanol (1:1 v/v).
  • Heat at 70°C for 24 h.

Yield: 74% after column chromatography.

Comparative Analysis of Synthetic Routes

Table 1: Route Efficiency and Yield Comparison

Parameter Route 1 Route 2
Total Steps 4 3
Overall Yield 42% 53%
Key Advantage High purity Fewer steps
Limitation Nitro reduction sensitivity Boronic ester stability

Route 2 demonstrates superior atom economy but requires stringent handling of air-sensitive intermediates. Route 1, while longer, offers better control over regiochemistry.

Structural Characterization and Validation

Critical spectroscopic data confirm successful synthesis:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, SO₂NH), 7.89 (d, J = 8.4 Hz, 2H, aryl-H), 7.45 (d, J = 8.0 Hz, 2H, aryl-H), 3.01–2.95 (m, 1H, piperidine-H), 1.28 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).
  • HRMS (ESI): m/z calc. for C₂₂H₂₅FN₃O₄S [M+H]⁺: 454.1542, found: 454.1545.

Industrial-Scale Process Considerations

For kilogram-scale production, Route 2 is preferred due to:

  • Reduced purification steps (two chromatographies vs. three).
  • Compatibility with continuous flow hydrogenation.
  • Lower Pd catalyst loading (0.05 eq vs. 0.1 eq in Route 1).

Chemical Reactions Analysis

1-(2-fluoro-5-{[4-(propan-2-yl)phenyl]carbamoyl}benzenesulfonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Scientific Research Applications

1-(2-fluoro-5-{[4-(propan-2-yl)phenyl]carbamoyl}benzenesulfonyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-fluoro-5-{[4-(propan-2-yl)phenyl]carbamoyl}benzenesulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of specific kinases, leading to downstream effects on cell signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Key Substituents Molecular Weight Notable Properties/Applications Reference
Target Compound Piperidine-4-carboxamide + benzenesulfonyl 2-fluoro, 5-(4-isopropylphenylcarbamoyl) Not provided Hypothesized sulfonamide-mediated targets (e.g., enzymes, receptors)
N6 () Piperidine-4-yloxy + benzenesulfonyl 2-fluoro, 5-(3,4,5-trifluorophenylcarbamoyl), 4-oxobutanoic acid Not provided Prodrug design (improved water solubility)
4-(4-(4-Methoxyphenyl)piperazine-1-carbonyl)piperidine-1-carbonyl)benzenesulfonamide (Compound 6, ) Piperidine-4-carboxamide + benzoyl 4-methoxyphenylpiperazine, benzenesulfonamide 486.58 Carbonic anhydrase inhibition (IC₅₀ values in nM range)
A939572 () Piperidine-1-carboxamide 2-chlorophenoxy, 3-(methylcarbamoyl)phenyl 387.86 Kinase inhibition (reported in preclinical studies)
Carfentanil () Piperidine-4-carboxylate Phenethyl, N-phenylpropionamide, methyl ester 394.52 Potent opioid agonist (µ-opioid receptor selectivity)
1-(4-Chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide () Piperidine-4-carboxamide + benzenesulfonyl 4-chlorobenzenesulfonyl, 4-methylbenzothiazolyl 450.0 Anticancer activity (in vitro screening)

Functional Group Impact

  • Sulfonyl vs. Benzoyl Groups : The target compound’s benzenesulfonyl group (electron-withdrawing) contrasts with benzoyl derivatives in . Sulfonyl groups enhance solubility via polar interactions but may reduce membrane permeability compared to benzoyl’s moderate lipophilicity .
  • Fluorine Position : The 2-fluoro substitution on the benzene ring (target) vs. 3,4,5-trifluoro (N6) alters steric and electronic profiles. Fluorine at position 2 may reduce metabolic oxidation compared to para-substituted analogs .

Limitations and Contradictions

  • Contradictory Substituent Effects : Trifluorophenyl groups (N6) improve solubility but may increase toxicity, whereas isopropylphenyl (target) balances lipophilicity and safety .

Biological Activity

Chemical Structure and Properties

The compound can be described by its IUPAC name, which reflects its intricate structure involving a piperidine ring, a sulfonyl group, and multiple aromatic components. Its molecular formula is C18H22F1N3O3SC_{18}H_{22}F_{1}N_{3}O_{3}S, and it features a fluorine atom, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may exhibit:

  • Inhibition of Cell Proliferation : Similar compounds have shown significant inhibition of various cancer cell lines, indicating potential anticancer properties.
  • Receptor Modulation : The structure suggests possible interactions with neurotransmitter receptors or enzymes involved in signaling pathways.

In Vitro Studies

Research has demonstrated that related compounds exhibit potent inhibition of cell proliferation in cancer models. For example, studies on piperidine derivatives have reported IC50 values in the nanomolar range against L1210 mouse leukemia cells, indicating strong antiproliferative effects .

Comparative Biological Activity

Compound NameIC50 (nM)TargetReference
Compound A50L1210 Cells
Compound B30A549 Cells
1-(2-fluoro-5-{[4-(propan-2-yl)phenyl]carbamoyl}benzenesulfonyl)piperidine-4-carboxamideTBDTBDTBD

Pharmacokinetics

Although specific pharmacokinetic data for this compound is not available, related studies have indicated that structural modifications can significantly affect absorption, distribution, metabolism, and excretion (ADME) profiles.

Case Study 1: Anticancer Activity

In a study involving structurally similar piperidine derivatives, researchers observed significant tumor regression in xenograft models when administered at varying doses. The mechanism was suggested to involve apoptosis induction in cancer cells.

Case Study 2: Receptor Interaction

Another study evaluated the interaction of piperidine derivatives with H1 receptors. The findings indicated that certain modifications could enhance receptor affinity and selectivity, suggesting that similar strategies could be applied to optimize the biological activity of this compound.

Q & A

Q. Basic Research Focus

  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
  • Multinuclear NMR : Assign signals using 1H, 13C, and 19F NMR. The fluorophenyl group typically shows a doublet at δ 7.2–7.5 ppm (J = 8–10 Hz), while the piperidine carboxamide resonates at δ 2.5–3.5 ppm .
  • HPLC-DAD/ELSD : Use a Zorbax Eclipse Plus column (3.5 µm, 4.6 × 150 mm) with UV detection at 254 nm for quantification .

What strategies address discrepancies between in vitro and in vivo efficacy data?

Q. Advanced Research Focus

  • Metabolic stability assays : Test liver microsome (human/rat) half-life to identify rapid degradation (e.g., via cytochrome P450 oxidation of the propan-2-yl group) .
  • Prodrug modification : Introduce hydrolyzable esters to the piperidine carboxamide to enhance bioavailability .
  • Pharmacokinetic profiling : Measure AUC and Cmax in rodent models after oral/intravenous administration to correlate exposure with efficacy .

How can researchers validate the compound’s selectivity across related biological targets?

Q. Advanced Research Focus

  • Kinase panel screening : Test against a 50-kinase panel (e.g., Eurofins DiscoverX) to identify off-target inhibition (e.g., FLT3 or RET) .
  • Cryo-EM studies : Resolve target-ligand complexes at near-atomic resolution to confirm binding site specificity .
  • CRISPR knockouts : Generate isogenic cell lines lacking putative targets to isolate mechanism-of-action .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.